(R)-4-Phenyloxazolidine-2-thione
Overview
Description
Synthesis Analysis
The synthesis of (R)-4-Phenyloxazolidine-2-thione involves heterocyclization processes and reactions with phenyl isothiocyanate. Kuriyama et al. (1986) investigated the crystal and molecular structures of related compounds, which shed light on the reaction schemes for N-alkyloxaziridine reactions with phenyl isothiocyanate, providing insights into potential synthesis pathways for (R)-4-Phenyloxazolidine-2-thione (Kuriyama et al., 1986).
Molecular Structure Analysis
The molecular structure of (R)-4-Phenyloxazolidine-2-thione has been elucidated using X-ray diffraction, revealing its crystalline form and hydrogen-bonding patterns. Kitoh et al. (2002) detailed the crystal structures of racemic and chiral (R)-4-Phenyloxazolidine-2-thione, highlighting differences in hydrogen bonding and crystal packing between racemic and chiral forms (Kitoh et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving (R)-4-Phenyloxazolidine-2-thione have been explored in the context of antioxidant activity and as intermediates in synthesizing other compounds. Chaban et al. (2019) discussed synthesizing novel N3 substituted derivatives of 4-iminothiazolidine-2-one, indicating potential reactions and functionalization approaches for related oxazolidine derivatives (Chaban et al., 2019).
Physical Properties Analysis
The physical properties of (R)-4-Phenyloxazolidine-2-thione, such as melting points and crystal packing, have been studied. The work by Kitoh et al. (2002) demonstrated a significant difference in melting points between racemic and chiral forms, which is attributed to differences in crystal packing (Kitoh et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and potential as a synthons for asymmetric synthesis, have been investigated. Tang and Verkade (1996) synthesized optically active oxazolidinones showing high fluorescence quantum yields, suggesting the versatility of oxazolidine derivatives in synthetic chemistry (Tang & Verkade, 1996).
Scientific Research Applications
Chiral Auxiliary for Diels-Alder Reaction : (R)-4-Phenyloxazolidine-2-thione has been identified as an effective chiral auxiliary for the Diels-Alder reaction involving 1-aminodiene, enhancing the selectivity of this important organic transformation (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003).
Formation from Phenylpropanolamine : In a study exploring the chemical behavior of phenylpropanolamine, it was found that (R)-4-Phenyloxazolidine-2-thione can spontaneously form when phenylpropanolamine is dissolved in carbon disulfide (Santoro, Warren, & Roberts, 1976).
Goitrogenic Properties from Brassicales Taxa : This compound, along with similar derivatives, was identified as a goitrogen (substances that disrupt the production of thyroid hormones) in certain vegetables. It showed notable immunomodulatory effects, specifically inhibiting nitric oxide production and reducing macrophage mitochondrial activity, indicating potential applications in immunology and toxicology (Radulović, Todorovska, Zlatković, Stojanović, & Randjelović, 2017).
Crystal Structure Analysis : Detailed crystal structure analysis of both racemic and chiral forms of 4-Phenyloxazolidine-2-thione has been conducted. This research provides insights into the molecular packing, hydrogen bonding patterns, and melting point differences between the two forms, which could have implications in materials science and molecular engineering (Kitoh, Kunimoto, Funaki, Senda, Kuwae, & Hanai, 2002).
Reactivity and Structural Analysis : Research on the reactivity of (R)-4-Phenyloxazolidin-2-thione chiral auxiliary has provided insights into its potential in synthesizing various heterocycles and understanding their structural properties (Monbaliu, Tinant, & Marchand‐Brynaert, 2008).
Glucosinolate Analysis in Watercress : (R)-4-Phenyloxazolidine-2-thione was identified as a hydrolysis product of glucosinolates in watercress, with its levels varying in different types of watercress. This research has nutritional and agricultural implications (Agerbirk, Olsen, Cipollini, Ørgaard, Linde-Laursen, & Chew, 2014).
Enantioselective Acylating Agents : Research on chiral 3-Acyl-4-alkylthiazolidine-2-thiones, closely related to (R)-4-Phenyloxazolidine-2-thione, demonstrated their utility as enantioselective acylating agents, which could be significant in pharmaceutical chemistry (Yadav & Dubey, 2002).
NMR and X-ray Diffraction Analysis : Further studies involving NMR and X-ray diffraction have provided comprehensive insights into the conformational and stereochemical properties of compounds derived from (R)-4-Phenyloxazolidine-2-thione, aiding in the understanding of its molecular behavior (Monbaliu, Tinant, & Marchand‐Brynaert, 2008).
properties
IUPAC Name |
(4R)-4-phenyl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJIGQKFDZTNC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445660 | |
Record name | (R)-4-Phenyloxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171877-37-5 | |
Record name | (R)-4-Phenyloxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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